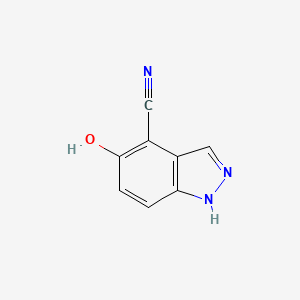
5-Hydroxy-1H-indazole-4-carbonitrile
Cat. No. B1647775
M. Wt: 159.14 g/mol
InChI Key: CAHDRKLRNMMFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199147B2
Procedure details


Trifluoroacetic acid (1.5 ml) was added dropwise to a solution of 1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole-4-carbonitrile (227 mg, 0.693 mmol) in dichloromethane (6.5 ml) at room temperature, and the resulting mixture was stirred for 1.5 hours while being maintained at room temperature. The reaction solution was diluted with ethyl acetate and adjusted to pH 7 with a saturated aqueous sodium hydrogencarbonate solution, followed by partition and extraction. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then filtered, and the filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-hydroxy-1H-indazole-4-carbonitrile (108 mg, 98%).

Name
1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole-4-carbonitrile
Quantity
227 mg
Type
reactant
Reaction Step One




Yield
98%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.O1CCCCC1[N:14]1[C:22]2[CH:21]=[CH:20][C:19]([O:23]C3CCCCO3)=[C:18]([C:30]#[N:31])[C:17]=2[CH:16]=[N:15]1.C(=O)([O-])O.[Na+]>ClCCl.C(OCC)(=O)C>[OH:23][C:19]1[CH:20]=[CH:21][C:22]2[NH:14][N:15]=[CH:16][C:17]=2[C:18]=1[C:30]#[N:31] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole-4-carbonitrile
|
|
Quantity
|
227 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCCC1)N1N=CC=2C(=C(C=CC12)OC1OCCCC1)C#N
|
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by partition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=2C=NNC2C=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 108 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
